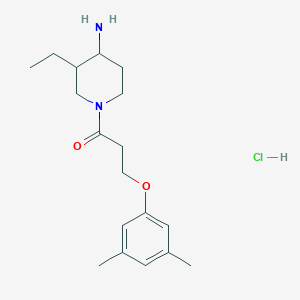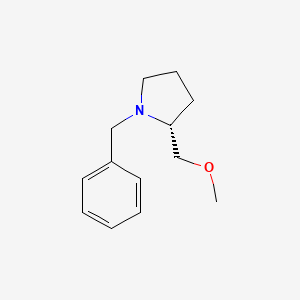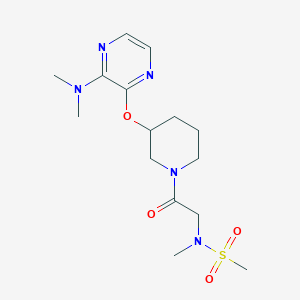
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is an aromatic heterocyclic compound that belongs to the class of benzimidazoles. CBPB is a white to off-white crystalline powder that is poorly soluble in water and is stable under normal laboratory conditions. It has a molecular weight of 270.7 g/mol and a melting point of 178-182°C. CBPB is used in a variety of scientific and industrial applications, including organic synthesis, biochemical and physiological research, and drug development.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Studies
Research on benzimidazole derivatives, including those similar to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, has focused on their synthesis, structural, and spectroscopic properties. Studies have utilized techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to understand their molecular structure, stabilized by hydrogen bonding and π-π interactions. These investigations are foundational for exploring the properties and applications of these compounds in various scientific and technological contexts (Saral, Özdamar, & Uçar, 2017).
Agricultural Applications
In agriculture, benzimidazole derivatives have been used for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for benzimidazole-based fungicides represents a significant advancement. These systems offer improved release profiles, reduced environmental and human toxicity, and enhanced efficacy against plant diseases (Campos et al., 2015).
Corrosion Inhibition
The corrosion inhibition potential of benzimidazole derivatives on materials like carbon steel in acidic environments highlights their importance in industrial applications. These studies combine theoretical and experimental approaches to demonstrate the compounds' efficiency in protecting materials against corrosion, contributing to their potential applications in material preservation and industrial maintenance (Rouifi et al., 2020).
Material Science
In material science, the differences between various benzimidazole derivatives, including those related to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, have been explored using terahertz time-domain spectroscopy and density functional theory. These studies provide insights into the molecular configurations' impact on their physical properties, which is crucial for designing new materials with specific characteristics (Song et al., 2018).
Antimicrobial and Anticancer Research
Benzimidazole derivatives have also been investigated for their antimicrobial and anticancer activities. These studies aim to design and synthesize new compounds with improved bioactivity against various bacterial strains and cancer cell lines, contributing to the development of novel therapeutic agents (Chimirri et al., 1991).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins involved in chromatin architecture and dna metabolism , and in the conversion of dihydroorotate to orotate with quinone as an electron acceptor .
Biochemical Pathways
Related compounds have been found to affect the base excision repair (ber) pathway and the pathway converting dihydroorotate to orotate . These pathways play crucial roles in DNA repair and pyrimidine biosynthesis, respectively.
Pharmacokinetics
A related compound, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidine-2-yl)methanol, has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. For instance, the persistence of related compounds in the environment, their tendency to accumulate in fatty tissues, and their resistance to rapid metabolism can all impact their bioavailability and toxicity .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-hydroxybenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVDCHVJXMNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)
![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)






![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)